2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide
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Overview
Description
2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide is an organic compound with the molecular formula C20H14Cl2N2O2 and a molecular weight of 385.253 g/mol . This compound is known for its unique structure, which includes two chlorobenzoyl groups attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of automated synthesis equipment and high-throughput screening, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
- 2-Chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
2-Chloro-N-(2-((2-chlorobenzoyl)amino)phenyl)benzamide is unique due to its specific substitution pattern and the presence of two chlorobenzoyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
CAS No. |
54255-84-4 |
---|---|
Molecular Formula |
C20H14Cl2N2O2 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-chloro-N-[2-[(2-chlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
NOBNYGYYOZKKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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